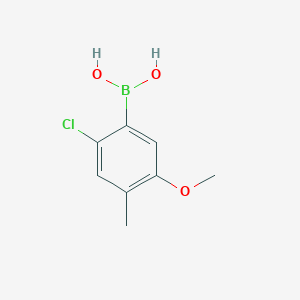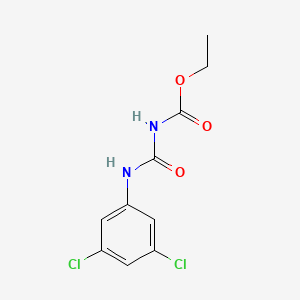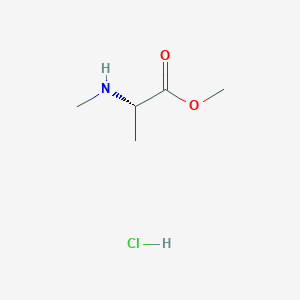
2-Chloro-5-methoxy-4-methylbenzeneboronic acid
Vue d'ensemble
Description
2-Chloro-5-methoxy-4-methylbenzeneboronic acid is a chemical compound with the empirical formula C8H10BClO3 . It has a molecular weight of 200.43 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methoxy-4-methylbenzeneboronic acid consists of a benzene ring substituted with a chloro group, a methoxy group, a methyl group, and a boronic acid group . The InChI code for the compound is 1S/C8H10BClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 200.43 and an empirical formula of C8H10BClO3 .Applications De Recherche Scientifique
Synthesis and Spectral Studies : 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is used in the synthesis of various compounds. For instance, it's involved in the preparation of unsaturated sulphones, demonstrating its utility in organic synthesis and the development of new chemical entities (Reddy, Sankaraiah, & Balaji, 1983).
Electrochemical Studies : This compound plays a role in electrochemical studies, such as the investigation of the reduction of methyl triclosan, an environmental pollutant. The research helps in understanding the electrochemical behavior of various chloro- and methoxy-substituted compounds (Peverly et al., 2014).
Preparative and Spectroscopic Study : In the field of fluorophore development, 2-Chloro-5-methoxy-4-methylbenzeneboronic acid is used to synthesize analogues of Zinquin-related fluorophores. These are significant for their application in detecting Zn(II) ions, demonstrating the compound's relevance in analytical chemistry and bioimaging (Kimber et al., 2003).
Catalytic Reduction Studies : It is also used in the study of the catalytic reduction of nitroarenes. This indicates its role in the development of new catalytic processes, particularly in the reduction of nitro compounds to amino compounds, which is crucial in chemical synthesis (Watanabe et al., 1984).
Organic Reactions and Synthesis : The compound is involved in various organic reactions, like the reaction of methylsulfinyl carbanion with substituted phthalic esters, indicating its utility in the synthesis of complex organic molecules (Otsuji, Yabune, & Imoto, 1969).
Propriétés
IUPAC Name |
(2-chloro-5-methoxy-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKFHANCRFZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-4-methylbenzeneboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)
![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)









